molecular formula C36H66HgO4 B072651 9-Octadecenoic acid (9Z)-, mercury(2+) salt (2:1) CAS No. 1191-80-6

9-Octadecenoic acid (9Z)-, mercury(2+) salt (2:1)

Cat. No. B072651
CAS RN: 1191-80-6
M. Wt: 763.5 g/mol
InChI Key: PCWIWQHAGMGLFA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 9-Octadecenoic acid consists of a long hydrocarbon chain with a carboxylic acid group at one end . The presence of a double bond in the hydrocarbon chain classifies it as an unsaturated fatty acid . The specific molecular structure of its mercury(2+) salt derivative is not provided in the available sources.


Chemical Reactions Analysis

9-Octadecenoic acid can undergo various chemical reactions due to the presence of the carboxylic acid group and the carbon-carbon double bond. These reactions include esterification, hydrogenation, and oxidation . The specific chemical reactions involving the mercury(2+) salt of 9-Octadecenoic acid are not detailed in the available sources.


Physical And Chemical Properties Analysis

9-Octadecenoic acid is a fatty acid with the molecular weight of 282.4614 . It is a colorless to pale yellow liquid at room temperature and is insoluble in water but soluble in organic solvents . The specific physical and chemical properties of its mercury(2+) salt derivative are not provided in the available sources.

Scientific Research Applications

  • Regio- and Stereochemical Analysis : The study by Hamberg (1991) focused on the analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides. This research is significant in understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and material science (Hamberg, 1991).

  • Enzymatic Synthesis and Bio-Lubricants : A study conducted by Gumbytė, Kreivaitis, and Baležentis (2015) explored the enzymatic synthesis of bio-lubricant from (9Z)-octadecenoic acid with α-propylene glycol. This research highlights the potential of (9Z)-octadecenoic acid in the production of environmentally friendly lubricants (Gumbytė, Kreivaitis, & Baležentis, 2015).

  • Ozonolysis and Atmospheric Chemistry : The work by Reynolds et al. (2006) investigated the products arising from the ozonolysis of oleic acid in solution, which is crucial for understanding the role of such reactions in atmospheric chemistry and aerosol formation (Reynolds et al., 2006).

  • Cancer Research and Natural Products : So et al. (2019) conducted a study on the bioactivity-based analysis and chemical characterization of cytotoxic compounds from a poisonous mushroom, which included derivatives of octadecenoic acid. This research contributes to the understanding of natural products with potential applications in cancer therapy (So et al., 2019).

  • Fatty Acid Modification and Tribology : Gao et al. (2002) examined the tribological properties of oleic acid-modified TiO2 nanoparticles in water, demonstrating the potential of (9Z)-octadecenoic acid derivatives in improving lubrication and wear resistance in various mechanical applications (Gao et al., 2002).

properties

IUPAC Name

mercury(2+);octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O2.Hg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWIWQHAGMGLFA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66HgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mercury oleate appears as a yellowish to red liquid/semi-solid or solid mass. Prepared by dissolving yellow mercuric oxide in oleic acid. Contains 24-26% HgO by mass. Insoluble in water. Toxic by ingestion. Used in medicine, antiseptic and antifouling paint., Yellowish-brown slightly transparent solid; Sensitive to light; [Merck Index]
Record name MERCURY OLEATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1040
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mercuric oleate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5968
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Practically insol in water; slightly sol in alcohol or ether, freely sol in fixed oils
Record name MERCURIC OLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mercury(2+);octadec-9-enoate

Color/Form

Yellowish-brown, somewhat transparent, ointment-like mass

CAS RN

1191-80-6
Record name MERCURY OLEATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1040
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 9-Octadecenoic acid (9Z)-, mercury(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mercury dioleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MERCURIC OLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Octadecenoic acid (9Z)-, mercury(2+) salt (2:1)
Reactant of Route 2
9-Octadecenoic acid (9Z)-, mercury(2+) salt (2:1)
Reactant of Route 3
9-Octadecenoic acid (9Z)-, mercury(2+) salt (2:1)
Reactant of Route 4
9-Octadecenoic acid (9Z)-, mercury(2+) salt (2:1)
Reactant of Route 5
9-Octadecenoic acid (9Z)-, mercury(2+) salt (2:1)
Reactant of Route 6
9-Octadecenoic acid (9Z)-, mercury(2+) salt (2:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.